2-(Bromomethyl)pyridine
Overview
Description
2-(Bromomethyl)pyridine is a pyridine derivative . It has the molecular formula C6H6BrN . It is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)pyridine involves the use of pyridine-2-methylamine . It participates in the synthesis of various compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)pyridine is planar . It has an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da .Chemical Reactions Analysis
2-(Bromomethyl)pyridine reacts with butyllithium to give 2-lithiopyridine . It also participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .Physical And Chemical Properties Analysis
2-(Bromomethyl)pyridine is heat and moisture sensitive . It has a melting point of 149-152 °C .Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)pyridine: is a versatile building block in organic synthesis. It is particularly useful in the formation of C−N bonds through various cross-coupling reactions . Its reactivity with palladium-catalyzed aryl halides enables the synthesis of complex pyridine derivatives, which are foundational structures in many pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2-(Bromomethyl)pyridine serves as a precursor for synthesizing a wide array of bioactive molecules. It is instrumental in the development of triazolopyridines and benzoxazinones, which have potential therapeutic applications . The compound’s ability to modify pyridine scaffolds makes it valuable for crafting novel drug candidates.
Chemical Sensors
2-(Bromomethyl)pyridine: plays a critical role in the creation of chemosensors, particularly those based on 7-nitrobenz-2-oxa-1,3-diazole (NBD) for colorimetric and fluorescence detection . These sensors are used for detecting metal ions and other analytes, which is essential for environmental monitoring and diagnostics.
Material Science
In material science, 2-(Bromomethyl)pyridine is used to synthesize functional materials with specific optical properties. Its derivatives are applied in the design of advanced materials that require precise molecular engineering .
Environmental Science
The compound’s role in environmental science is linked to its use in sensors that can detect pollutants and toxic substances. By integrating 2-(Bromomethyl)pyridine into sensor technology, researchers can develop more sensitive and selective methods for environmental analysis .
Biochemistry
In biochemistry, 2-(Bromomethyl)pyridine contributes to the study of biochemical pathways and processes. It is used to synthesize compounds that can mimic or interfere with natural biochemical reactions, providing insights into enzyme function and metabolic pathways .
Mechanism of Action
Target of Action
2-(Bromomethyl)pyridine is a pyridine derivative
Mode of Action
It is known that bromomethyl groups can act as alkylating agents, potentially reacting with nucleophilic sites on biological molecules . This could lead to changes in the function or structure of these molecules.
Biochemical Pathways
It is known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor .
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWMRMIFDHXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340359 | |
Record name | 2-(Bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55401-97-3 | |
Record name | 2-(Bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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